molecular formula C6H9NO2S B170388 2-ethoxy-4-methyl-4H-1,3-thiazol-5-one CAS No. 199447-19-3

2-ethoxy-4-methyl-4H-1,3-thiazol-5-one

Cat. No.: B170388
CAS No.: 199447-19-3
M. Wt: 159.21 g/mol
InChI Key: HPMNCHSVAPTLBX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one is a high-purity chemical compound offered for research and development purposes exclusively. As a member of the thiazole family, this heterocyclic building block is of significant interest in medicinal chemistry and materials science. Thiazole derivatives are widely utilized in the synthesis of various bioactive molecules and are common scaffolds in pharmaceutical research . This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic uses , nor for use in humans or animals. All information provided is for research reference only. Researchers should handle the compound with appropriate safety precautions and refer to the material safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-methyl-4H-1,3-thiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-3-9-6-7-4(2)5(8)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMNCHSVAPTLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(C(=O)S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy 4 Methyl 4h 1,3 Thiazol 5 One and Analogs

Classical Approaches to 4H-1,3-Thiazol-5-one Synthesis

The foundational methods for the construction of the 4H-1,3-thiazol-5-one ring system have been well-established for decades. These classical approaches typically involve the condensation of readily available starting materials and are characterized by their reliability and broad applicability.

Hantzsch-Type Syntheses

The Hantzsch thiazole (B1198619) synthesis, first reported in the late 19th century, remains a cornerstone for the formation of the thiazole ring. youtube.comwikipedia.org This method traditionally involves the reaction of an α-halocarbonyl compound with a thioamide. nih.govnih.gov For the synthesis of 2-ethoxy-4-methyl-4H-1,3-thiazol-5-one, a Hantzsch-type approach would theoretically involve the reaction of an O-ethyl thiocarbamate with a 2-halopropanoic acid derivative.

The general mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. While the classical Hantzsch synthesis is primarily used for thiazoles, modifications of this reaction can be applied to the synthesis of thiazol-5-ones.

Reactant AReactant BProductReference
α-HaloketoneThioamide2,4-Disubstituted thiazole nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea (B124793)Substituted Hantzsch thiazole derivative nih.gov
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesThioureasN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are a broad class of reactions that involve the formation of a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule, such as water or an alcohol. The synthesis of 4H-1,3-thiazol-5-ones can be achieved through the cyclocondensation of a bifunctional reagent containing a thiol group and a carboxylic acid or its derivative with a suitable cyclizing agent.

A plausible route to this compound via cyclocondensation would involve the reaction of N-(ethoxycarbonyl)thioalanine with a dehydrating agent. Alternatively, the reaction between an O-ethyl thiocarbamate and 2-chloropropionyl chloride could yield the desired product through a cyclocondensation pathway. These methods are advantageous due to the modularity of the starting materials, allowing for the introduction of various substituents on the thiazolone ring.

Reactant AReactant BProductReference
Thiazolidinone coreOxo-compound5-Ene-4-thiazolidinones nih.gov
2-Amino-1,3,4-thiadiazoleChloroacetyl chloride and ammonium thiocyanate2-(...-ylimino)thiazolidin-4-one derivative nih.gov

Reactions Involving Thioamides and α-Halocarbonyl Compounds

This category is closely related to the Hantzsch synthesis but encompasses a broader range of reaction conditions and substrates. The fundamental transformation remains the reaction between a sulfur-containing nucleophile (thioamide) and an α-halocarbonyl electrophile. For the specific synthesis of this compound, the key starting materials would be O-ethyl thiocarbamate and an ester or acid halide of 2-chloropropanoic acid.

The reaction is typically carried out in the presence of a base to facilitate the initial nucleophilic attack and the subsequent cyclization. The choice of solvent and base can significantly influence the reaction yield and purity of the final product.

Reactant AReactant BProductReference
Thioamideα-HaloketoneThiazole derivative youtube.com
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole youtube.com

Modern and Stereoselective Synthetic Strategies for Thiazolone Derivatives

With the increasing demand for enantiomerically pure compounds in various fields, the development of stereoselective methods for the synthesis of thiazolone derivatives has become a major focus of contemporary organic synthesis. These modern approaches often employ chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. nih.gov In the context of thiazolone synthesis, chiral organocatalysts can be employed to control the formation of stereocenters, particularly at the C4 position of the thiazolone ring.

For the synthesis of 4-methyl-4H-1,3-thiazol-5-one derivatives, a chiral amine or phosphine catalyst could be used to facilitate an enantioselective Michael addition of a thiazolone precursor to an α,β-unsaturated system, followed by cyclization. Another approach involves the use of chiral Brønsted acids or bases to catalyze the cyclization of a prochiral substrate, thereby inducing asymmetry in the final product. ehu.es Recent studies have highlighted the use of chiral phosphoric acids in the enantioselective nucleophilic addition of 5H-thiazol-4-ones to various electrophiles.

Catalyst TypeReaction TypeProductReference
Chiral Phosphoric AcidMichael AdditionOptically active benzofuran derivatives researchgate.net
Bifunctional Ureidopeptide-Based Brønsted BaseMichael Additionα,α-Disubstituted α-mercapto carboxylic acid derivatives ehu.es
Chiral Phosphoric AcidMannich-type Addition3-Substituted 3-amino-2-oxindoles

Metal-Catalyzed Asymmetric Synthesis (e.g., Copper-Catalyzed Reactions)

Transition metal catalysis offers a versatile platform for a wide range of asymmetric transformations. Copper-catalyzed reactions, in particular, have been successfully applied to the synthesis of various chiral heterocycles. rsc.orgnih.gov The development of chiral ligands that can effectively coordinate with the metal center is crucial for achieving high levels of enantioselectivity.

In the synthesis of chiral 4-substituted thiazolones, a copper(I) or copper(II) complex with a chiral ligand, such as a bis(oxazoline) or a phosphine-based ligand, can be used to catalyze the asymmetric cyclization of a suitable precursor. For instance, a copper-catalyzed intramolecular C-S bond formation could be a viable strategy for the enantioselective synthesis of 4-methyl-4H-1,3-thiazol-5-one derivatives. A recent study has demonstrated a copper-catalyzed remote asymmetric yne-allylic substitution method for constructing thiazolone derivatives with adjacent chiral centers. rsc.org

MetalLigand TypeReaction TypeProductReference
CopperChiral Bipyridine[4+1] CycloadditionDihydrofurans nih.gov
CopperChiral Bis(oxazoline)Asymmetric ChlorinationChiral Pyrazolones researchgate.net
CopperNot SpecifiedRemote Asymmetric Yne-Allylic SubstitutionThiazolone derivatives with adjacent chiral centers rsc.org

Multi-Component Reactions for Thiazolone Frameworks

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. These reactions are advantageous for their high atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple precursors.

One of the most notable MCRs for the synthesis of the 3-thiazoline framework, a closely related structure to the thiazolone core, is the Asinger reaction, first reported by Friedrich Asinger in 1956. wikipedia.orgeurekaselect.com The classical Asinger four-component reaction (A-4CR) typically involves the one-pot reaction of a ketone, elemental sulfur, and ammonia to produce the thiazoline scaffold. eurekaselect.comnih.gov A common variant reacts an α-halogenated carbonyl compound with sodium hydrosulfide to form a thiol intermediate in situ. This thiol then reacts with another carbonyl compound and ammonia to yield the 3-thiazoline ring. wikipedia.org

The general scheme for a simplified Asinger reaction is as follows:

An α-haloketone reacts with a sulfur source (like sodium hydrosulfide) and ammonia in the presence of a second ketone or aldehyde.

This process allows for the simultaneous formation of four bonds, making it a highly convergent method for accessing the thiazoline heterocycle. eurekaselect.com

The Asinger reaction is a cornerstone in heterocyclic chemistry due to its versatility and the ready availability of its starting materials. nih.gov It has been successfully employed in the industrial synthesis of important pharmaceuticals, demonstrating its scalability and practical utility. wikipedia.org However, the classical approach can sometimes lead to a mixture of products or lower yields, particularly with aromatic variants. nih.gov To address these limitations, modified Asinger-type reactions have been developed, such as three-component approaches that offer better control and often improved yields. nih.gov

Specific Synthetic Routes for 2-Alkoxy-4-alkyl-4H-1,3-thiazol-5-ones

While extensive literature exists for the synthesis of various thiazolidinone derivatives, specific documented routes for the direct synthesis of 2-alkoxy-4-alkyl-4H-1,3-thiazol-5-ones are not broadly reported. However, synthetic strategies can be extrapolated from the well-established synthesis of related thiazolidinone cores.

A primary route to the 4-thiazolidinone (B1220212) ring system involves the cyclocondensation of an amine, a carbonyl compound (aldehyde or ketone), and a thioglycolic acid. hvdesaicollege.orgresearchgate.net To produce a 4-alkyl substituted thiazolone like the target compound, an α-keto acid or its ester could potentially serve as the carbonyl component.

A plausible, though not explicitly documented, pathway could involve:

Reaction of an O-alkyl-isourea with an α-mercaptocarboxylic acid. This would bring the 2-alkoxy functionality and the sulfur atom into the reaction.

Cyclization of the intermediate with an appropriate carbonyl compound to form the final thiazolone ring.

Alternatively, the synthesis of 2-amino-4-thiazolidinones is well-documented and could serve as a potential precursor for further modification. researchgate.net For example, 2-aminothiazolidin-4-ones can be synthesized by reacting α-haloesters with thiourea. researchgate.net Subsequent chemical transformation of the 2-amino group, potentially through a diazotization reaction followed by substitution with an ethoxy group, could theoretically yield the desired 2-ethoxy derivative, although this multi-step process may present significant challenges.

Green Chemistry Principles in Thiazolone Synthesis

The application of green chemistry principles to the synthesis of thiazolones and related heterocycles is a growing area of research aimed at reducing environmental impact. These strategies focus on the use of eco-friendly catalysts and reaction conditions, such as microwave-assisted synthesis and solvent-free protocols, to improve efficiency and sustainability.

A key aspect of green chemistry is the use of non-toxic, renewable, and biodegradable catalysts. Thiamine hydrochloride (Vitamin B1) has emerged as an effective and environmentally benign organocatalyst for various organic transformations, including the synthesis of thiazolidin-4-ones. hvdesaicollege.orgtandfonline.com It is a naturally occurring, water-soluble, and biodegradable compound, making it a sustainable alternative to conventional, often toxic, catalysts. dntb.gov.uascilit.com

Thiamine hydrochloride has been successfully used to catalyze the one-pot, three-component cyclo-condensation of an aromatic amine, a carbonyl compound, and thioglycolic acid to produce thiazolidin-4-one derivatives in high yields. hvdesaicollege.orgresearchgate.net The reactions are typically carried out under mild conditions, often in greener solvents like acetonitrile or even in aqueous media. scilit.com The catalyst facilitates the reaction by activating the carbonyl group, promoting both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. hvdesaicollege.org

The table below summarizes the optimization of catalyst concentration for the synthesis of 2-phenyl-3-(p-tolyl)thiazolidin-4-one, demonstrating the effectiveness of thiamine hydrochloride. hvdesaicollege.org

EntryCatalyst Concentration (mol%)Temperature (°C)Time (min)Yield (%)
10 (No Catalyst)Room Temp12 hTrace
22503040
34503065
46503072
58503085
610503090
712503090

Data sourced from a study on the greener synthesis of thiazolidin-4-one derivatives. hvdesaicollege.org

Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are powerful green chemistry tools that have been applied to the synthesis of thiazolones and their precursors. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.govresearchgate.netnih.gov

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents, which simplifies product purification and reduces waste. nih.govresearchgate.net

The synthesis of thiazolines via the Asinger reaction has been successfully adapted to microwave conditions. researchgate.netresearchgate.net In one study, a three-component reaction between 1-mercaptopropan-2-one, ammonia, and various aldehydes or ketones under microwave irradiation produced 2,4-disubstituted thiazolines. The results showed that microwave heating at 40°C led to yields that were comparable to or higher than those obtained at room temperature, but with significantly shorter reaction times. researchgate.net

The following table compares the yields of various thiazolines synthesized at room temperature versus under microwave irradiation, highlighting the efficiency of the microwave-assisted approach. researchgate.net

EntryR (Aldehyde/Ketone)Yield at Room Temp. (%)Yield under Microwave (%)
14-Chlorobenzaldehyde6471
22-Chlorobenzaldehyde7747
3Benzaldehyde3350
44-Hydroxybenzaldehyde5565
54-Methylbenzaldehyde6949
62,3-(OCH2O)C6H3CHO6975
7Cyclohexanone6875

Data adapted from a study on the microwave-assisted Asinger synthesis of thiazolines. researchgate.net

This combination of microwave heating and solvent-free conditions represents a highly efficient and sustainable strategy for the synthesis of the thiazole heterocyclic framework. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4h 1,3 Thiazol 5 One Systems

Reactivity of the Thiazolone Ring System

The reactivity of the 4H-1,3-thiazol-5-one ring is governed by the interplay of its constituent atoms and functional groups. The endocyclic nitrogen and sulfur atoms, the carbonyl group at position 5, and the substituents at positions 2 and 4 all influence the electronic distribution and, consequently, the chemical behavior of the heterocyclic system.

Electrophilic and Nucleophilic Addition Reactions

The 4H-1,3-thiazol-5-one ring possesses sites susceptible to both electrophilic and nucleophilic attack. The lone pairs of electrons on the sulfur and nitrogen atoms can act as nucleophilic centers. Conversely, the carbonyl carbon at position 5 is electrophilic. The active methylene (B1212753) group, if present at position 4, can be deprotonated to form a nucleophilic carbanion.

For structurally related 4-thiazolidinones, the active methylene group adjacent to the carbonyl is a key site for nucleophilic reactions, such as Michael additions.

Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a significant class of reactions for many heterocyclic compounds.

Cycloaddition Reactions (e.g., [2+2]-Photocycloaddition)

Photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane rings. For this reaction to occur in the 4H-1,3-thiazol-5-one system, a suitable unsaturated bond is typically required. Research on (Z)-4-aryliden-5(4H)-thiazolones, which feature an exocyclic carbon-carbon double bond at the 4-position, has shown that these compounds undergo [2+2] photocycloaddition upon irradiation with blue light. This reaction proceeds with high stereoselectivity, leading to the formation of dispirocyclobutane derivatives.

It is important to note that 2-ethoxy-4-methyl-4H-1,3-thiazol-5-one lacks the exocyclic double bond found in the aryliden derivatives, which is the reactive site for the documented photocycloaddition. Therefore, it would not be expected to undergo the same type of [2+2] photocycloaddition reaction under similar conditions.

Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. The carbonyl group (C=O) or a thiocarbonyl group (C=S) can act as a dienophile.

Studies on 1,3-thiazol-5(4H)-thiones, which are analogous to 1,3-thiazol-5(4H)-ones with a C=S group at position 5, show that the C=S double bond can participate in hetero-Diels-Alder reactions with 1,3-dienes. These reactions can be performed thermally or catalyzed by Lewis acids like BF₃·Et₂O, yielding spirocyclic thiopyrans. Given this precedent, it is conceivable that the C=O group of This compound could potentially act as a dienophile in hetero-Diels-Alder reactions, though specific experimental data for this compound is lacking.

Ring-Opening and Ring-Transformation Reactions

The thiazolone ring can be susceptible to cleavage and subsequent rearrangement or recyclization, particularly under basic or acidic conditions, leading to the formation of new heterocyclic or acyclic structures.

Base-Induced Ring-Opening and Subsequent Cyclization

The treatment of (Z)-4-aryliden-5(4H)-thiazolones with a base in an alcohol solvent (e.g., sodium alkoxide in alcohol) induces a ring-opening reaction via alcoholysis. This nucleophilic attack on the carbonyl carbon leads to the cleavage of the amide bond and the formation of an ester and a thioamide group. Following this ring-opening, an intramolecular attack of the sulfur atom onto the exocyclic double bond can occur, leading to a subsequent cyclization and the formation of dihydrothiazole derivatives.

The specific structure of This compound lacks the exocyclic double bond that facilitates the recyclization step observed in the aryliden analogs. While a base-induced ring-opening via nucleophilic attack at the carbonyl is plausible, the subsequent reaction pathway would differ.

Below is a table summarizing the reactivity of analogous 4H-1,3-thiazol-5-one systems.

Reaction TypeSubstrate ClassReactive SiteProduct(s)Reference(s)
[2+2]-Photocycloaddition(Z)-4-Aryliden-5(4H)-thiazolonesExocyclic C=C bondDispirocyclobutanes
Hetero-Diels-Alder1,3-Thiazol-5(4H)-thionesC=S bondSpirocyclic thiopyrans
Base-Induced Ring-Opening and Cyclization(Z)-4-Aryliden-5(4H)-thiazolonesC5-Carbonyl and Exocyclic C=C bondDihydrothiazoles

Lewis Acid-Mediated Transformations (e.g., BF3·OEt2 influence)

Lewis acids play a crucial role in activating the 4H-1,3-thiazol-5-one system, enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent reactions. Boron trifluoride diethyl etherate (BF3·OEt2) is a commonly employed Lewis acid for this purpose. Studies on related 4-arylidene-5(4H)-thiazolones show that BF3·OEt2 coordinates to the carbonyl oxygen, significantly increasing the electrophilic character of both the C5-carbonyl carbon and the exocyclic vinyl carbon nih.gov.

This activation enables reactions that might not proceed under neutral conditions. For instance, the treatment of (Z)-4-aryliden-5(4H)-thiazolones with BF3·OEt2 in refluxing methanol leads to the formation of dihydrothiazoles. nih.govacs.org The reaction, which does not occur at room temperature, proceeds in moderate to good yields over several hours. The proposed mechanism involves the Lewis acid-promoted attack of methanol on the activated thiazolone ring. nih.gov

In photochemical reactions, the influence of BF3·OEt2 is also significant. Irradiation of 4-aryliden-5(4H)-thiazolones with blue light in the presence of BF3·OEt2 and methanol results in a [2+2] photocycloaddition to form monospirocyclobutanes. This is followed by a ring-opening reaction of one of the thiazolone rings via methanolysis, yielding ester and thioamide functionalities. nih.gov This outcome differs from the reaction in the absence of the Lewis acid, which typically yields a dispirocyclobutane with both thiazolone rings intact, highlighting the acid's role in promoting nucleophilic attack on the ring. nih.govacs.org

Table 1: Lewis Acid-Mediated Dihydrothiazole Synthesis from 4-Aryliden-5(4H)-thiazolone Precursors nih.govacs.org
Thiazolone Precursor (Substituent)ConditionsProductYield (%)
2-Phenyl-4-benzylideneBF3·OEt2 (4 equiv), MeOH, reflux, 18hCorresponding Dihydrothiazole65
2-Phenyl-4-(4-methoxybenzylidene)BF3·OEt2 (4 equiv), MeOH, reflux, 18hCorresponding Dihydrothiazole72
2-Phenyl-4-(4-chlorobenzylidene)BF3·OEt2 (4 equiv), MeOH, reflux, 18hCorresponding Dihydrothiazole58

Reactions Leading to Dihydrothiazoles and Thiazoles

The 4H-1,3-thiazol-5-one core can be converted into both dihydrothiazoles and fully aromatic thiazoles through several synthetic routes.

Dihydrothiazole Formation: As discussed previously, one method involves the treatment of 4-ylidene derivatives with a Lewis acid like BF3·OEt2 in an alcohol solvent. nih.govacs.org An alternative and highly stereoselective method involves a base-catalyzed ring-opening and recyclization sequence. When 4-aryliden-5(4H)-thiazolones are treated with a base such as sodium ethoxide in ethanol, the thiazolone ring opens via alcoholysis. This is followed by an intramolecular Michael-type addition where the sulfur atom attacks the exocyclic C=C bond, leading to the formation of dihydrothiazoles. nih.gov This reaction is highly diastereoselective, predominantly yielding the trans-isomer. nih.govacs.org

Thiazole (B1198619) Formation: The conversion of the 4H-1,3-thiazol-5-one system to a fully aromatic thiazole involves an oxidation step. In certain instances during the base-catalyzed conversion of 4-aryliden-5(4H)-thiazolones to dihydrothiazoles, the corresponding aromatic thiazole has been observed as the major product. nih.govacs.org This suggests that the dihydrothiazole intermediate can undergo spontaneous or induced oxidation (aromatization) under the reaction conditions. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, represents a more direct, albeit different, synthetic route to the thiazole core. youtube.comeurekaselect.com

Table 2: Base-Catalyzed Formation of Dihydrothiazoles and Thiazoles nih.govacs.org
Thiazolone Precursor (Substituent)ConditionsMajor ProductYield (%)
2-Phenyl-4-benzylideneNaOEt, EtOH, refluxtrans-Dihydrothiazole75
2-Phenyl-4-(4-nitrobenzylidene)NaOEt, EtOH, refluxtrans-Dihydrothiazole82
2-Phenyl-4-(naphthalen-2-ylmethylene)NaOEt, EtOH, refluxAromatic Thiazole65

Reactions Involving Exocyclic Bonds (e.g., C=C, C=S)

While this compound itself does not possess an exocyclic C=C or C=S bond, its derivatives are readily prepared and exhibit important reactivity at these sites. The primary exocyclic bond is the C5-carbonyl (C=O).

The most significant reaction of the 4H-1,3-thiazol-5-one core is the Knoevenagel condensation of the active methylene group at the C4 position with aldehydes or ketones. This reaction, typically performed under basic conditions, introduces an exocyclic C=C bond, yielding 4-ylidene-5(4H)-thiazolone derivatives. ump.edu.pl The reactivity of this newly formed exocyclic double bond is extensive.

[2+2] Photocycloaddition: As previously mentioned, the exocyclic C=C bond of 4-aryliden-5(4H)-thiazolones undergoes [2+2] photocycloaddition upon irradiation with visible light, leading to the stereoselective formation of dispirocyclobutane structures. nih.govacs.org

Michael Addition: The exocyclic double bond acts as a Michael acceptor. The conjugate addition of nucleophiles, including the enolate of another thiazolone molecule, has been reported. beilstein-journals.org

Although the target compound features a C=O at C5, the reactivity of the analogous C=S bond in related thiones is also noteworthy. For example, 2-thioxo-4-oxo-1,3-thiazolidines undergo cycloaddition reactions with azides at the exocyclic thione function. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the molecular framework of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete structural assignment of 2-ethoxy-4-methyl-4H-1,3-thiazol-5-one can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy and methyl protons. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-O-CH₂-) due to coupling with the adjacent methyl protons, which in turn would appear as a triplet (-CH₃). The methyl group at the C4 position of the thiazole (B1198619) ring would likely appear as a singlet.

In the ¹³C NMR spectrum, characteristic chemical shifts would be observed for the carbonyl carbon (C5), the imino carbon (C2), and the quaternary carbon (C4) of the thiazole ring. The carbons of the ethoxy and methyl substituents would also resonate at predictable regions of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and require experimental verification.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O (C5)-~170-180
C=N (C2)-~160-170
C4-~70-80
-O-CH₂-Quartet~60-70
-O-CH₂-CH₃Triplet~14-16
C4-CH₃Singlet~20-25

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a prominent feature in the FT-IR spectrum, typically appearing in the range of 1700-1750 cm⁻¹. The C=N stretching vibration of the thiazole ring would also be observable, usually in the 1600-1650 cm⁻¹ region. The C-O stretching of the ethoxy group and various C-H bending and stretching vibrations would also be present. Raman spectroscopy would complement the FT-IR data, particularly for the less polar bonds.

Mass Spectrometry Techniques (e.g., HRMS, fragmentation patterns)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula. Analysis of the fragmentation pattern in the mass spectrum can offer further structural insights. Common fragmentation pathways for such a molecule might include the loss of the ethoxy group, the methyl group, or carbon monoxide from the carbonyl group.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound. The resulting crystal structure would reveal the planarity of the thiazole ring and the conformation of the ethoxy substituent. This method provides the absolute and unambiguous structural proof of the compound. researchgate.net

Advanced Analytical Methods for Structural and Compositional Characterization

For a more in-depth understanding of the material properties of this compound, especially in the solid state, advanced analytical methods can be employed. While not routinely used for small molecule characterization, techniques such as solid-state NMR could provide information about the molecular structure and dynamics in the crystalline form. Advanced electron microscopy techniques could be used to study the morphology and crystal habit of the material. For materials science applications, X-ray absorption spectroscopy could probe the local electronic structure, and total scattering experiments could provide insights into both the long-range and local atomic order.

Synthetic Utility of 4h 1,3 Thiazol 5 One Derivatives in Organic Synthesis

2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one as a Versatile Synthetic Building Block

While direct literature on the synthesis and reactivity of this compound is limited, its potential as a versatile synthetic building block can be inferred from the well-established chemistry of related 4-thiazolidinone (B1220212) and oxazolone (B7731731) systems. researchgate.netresearchgate.net The structure of this compound incorporates several reactive sites, including the C-2 ethoxy group, the C-4 methyl group, the C-5 carbonyl group, and the ring nitrogen and sulfur atoms, making it a hub for a variety of chemical transformations.

The synthesis of the 4H-1,3-thiazol-5-one ring system can be conceptually approached through the cyclization of α-mercapto-N-acylamino acids or related precursors. By analogy with the synthesis of 2-imino-4-thiazolidinones, one could envision the reaction of an appropriate N-ethoxycarbonyl-α-amino acid derivative with a thionating agent to construct the desired thiazolone core. researchgate.net

The reactivity of the ethoxy group at the C-2 position is of particular interest. Similar to other 2-alkoxy substituted heterocycles, this group can potentially be displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at this position, thereby modifying the electronic properties and biological activity of the resulting molecules. For instance, reaction with amines could lead to the corresponding 2-amino derivatives, while treatment with thiols could yield 2-thioalkyl derivatives.

The C-4 methyl group, being adjacent to a stereocenter, could also participate in various reactions. Deprotonation with a suitable base could generate a nucleophilic center, allowing for alkylation or condensation reactions. The C-5 carbonyl group is a classic site for nucleophilic attack and condensation reactions, providing a handle for further functionalization and ring elaboration.

Derivatization Strategies for Expanding Chemical Space

The inherent reactivity of the this compound scaffold allows for a multitude of derivatization strategies to expand its chemical space. These strategies can be broadly categorized based on the reactive site being targeted.

Table 1: Potential Derivatization Reactions of this compound

Reactive SiteReagent/ConditionPotential Product
C-2 Ethoxy GroupAmines (R-NH2)2-Amino-4-methyl-4H-1,3-thiazol-5-ones
C-2 Ethoxy GroupThiols (R-SH)2-Thioalkyl-4-methyl-4H-1,3-thiazol-5-ones
C-5 Carbonyl GroupAldehydes (R-CHO), Base5-Alkylidene-2-ethoxy-4-methyl-4H-1,3-thiazol-5-ones
C-5 Carbonyl GroupGrignard Reagents (R-MgX)5-Alkyl-5-hydroxy-2-ethoxy-4-methyl-1,3-thiazolidin-5-ols
C-4 Methylene (B1212753) (via enolate)Alkyl Halides (R-X), Base2-Ethoxy-4-alkyl-4-methyl-4H-1,3-thiazol-5-ones

These derivatization reactions, by analogy with the chemistry of related heterocycles like 2-amino-4-thiazolidinones and oxazolones, would provide a diverse library of compounds with potentially interesting biological and material properties. researchgate.netdntb.gov.ua The introduction of different substituents can be used to fine-tune the steric and electronic properties of the molecule, which is a key strategy in medicinal chemistry and materials science.

Role in the Construction of Diverse Heterocyclic Scaffolds

The this compound ring is not only a scaffold for derivatization but also a potential precursor for the construction of more complex heterocyclic systems through ring transformation reactions. The inherent strain and reactivity of the thiazolone ring can be exploited to induce ring-opening and subsequent recyclization with appropriate reagents.

For instance, treatment with hydrazines could potentially lead to the formation of pyrazole (B372694) or triazine derivatives, a reaction well-documented for related 4-thiazolidinone systems. researchgate.net Similarly, reaction with dinucleophiles such as hydroxylamine (B1172632) or ureas could provide access to other five- or six-membered heterocyclic rings.

Table 2: Plausible Ring Transformation Reactions

ReagentPotential Heterocyclic Product
Hydrazine (NH2NH2)Pyrazolones, Triazinones
Hydroxylamine (NH2OH)Isoxazolones
Urea (NH2CONH2)Pyrimidinones
DithiooxamideThiazolo[5,4-d]thiazoles mdpi.com

The synthesis of fused heterocyclic systems is another promising avenue. For example, the condensation of the C-5 carbonyl group with a suitable ortho-disubstituted aromatic compound could lead to the formation of benzofused thiazole (B1198619) derivatives. These types of reactions significantly increase the structural diversity that can be accessed from this building block.

Precursors for Novel Organic Intermediates

Beyond its direct use in the synthesis of heterocyclic compounds, this compound can also serve as a precursor for novel organic intermediates. Ring-opening reactions can unmask functional groups that can then be used in a variety of other synthetic transformations.

For example, hydrolysis of the thiazolone ring under acidic or basic conditions would be expected to yield the corresponding N-ethoxycarbonyl-α-mercapto-α-methyl amino acid. This α-mercapto amino acid derivative is a valuable intermediate in its own right, with potential applications in peptide synthesis and the development of enzyme inhibitors.

Furthermore, reductive cleavage of the carbon-sulfur bond could provide access to N-ethoxycarbonyl alanine (B10760859) derivatives. The ability to generate these valuable intermediates from a stable heterocyclic precursor adds another layer to the synthetic utility of this compound.

Future Research Perspectives and Methodological Advancements in 4h 1,3 Thiazol 5 One Chemistry

Development of Novel Catalytic Systems for Thiazolone Synthesis and Transformations

The synthesis and functionalization of the 4H-1,3-thiazol-5-one core are central to exploring its chemical space. Future research is geared towards the development of sophisticated catalytic systems that offer enhanced control over reactivity and stereoselectivity.

Eco-Friendly and Recyclable Catalysts: A significant trend is the move towards environmentally benign catalysts. bepls.com Recent studies have highlighted the use of recyclable catalysts like 1,4-diazabicyclo[2.2.2]-octane (DABCO) and novel nanocatalysts for thiazole (B1198619) synthesis, which offer advantages such as safety, high yields, and reduced reaction times. bepls.com For instance, pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been demonstrated as a potent and recyclable biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. mdpi.com The amine groups within the chitosan hydrogel are believed to facilitate the reaction mechanism by promoting the formation of a key thiolate intermediate. mdpi.com

Asymmetric Catalysis: The construction of chiral thiazolone derivatives is a major focus, given their potential biological importance. rsc.org Asymmetric organocatalysis and transition-metal catalysis are key areas of investigation. Copper-catalyzed asymmetric reactions, for example, have shown promise in constructing thiazolone derivatives with adjacent chiral centers through processes like yne-allylic substitution. acs.org Future work will likely expand the repertoire of chiral ligands and metal catalysts to achieve high enantioselectivity for a broader range of thiazolone substrates and reaction types, including Michael additions and Mannich reactions. rsc.orgacs.org

Table 1: Examples of Catalytic Systems in Thiazole/Thiazolone Synthesis

Catalyst Type Example Catalyst Application Key Advantages
Biocatalyst Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) Synthesis of thiazole derivatives Eco-friendly, recyclable, high surface area, thermal stability. mdpi.com
Base Catalyst 1,4-diazabicyclo[2.2.2]-octane (DABCO) Synthesis of thiazole derivatives Eco-friendly, safe, recyclable, good to excellent yields. bepls.com
Metal Catalyst Copper complexes with PyBox ligands Asymmetric yne-allylic amination Access to enantioenriched chiral amines under mild conditions. acs.org

Computational Design and Prediction of Thiazolone-Based Reaction Pathways

Computational chemistry is becoming an indispensable tool for accelerating research in thiazolone chemistry. Density Functional Theory (DFT) calculations and other modeling techniques are increasingly used to predict reaction outcomes, elucidate mechanisms, and design novel synthetic routes.

Researchers utilize computational methods to study the stability of different isomers and conformers of substituted thiazolidin-4-ones. nih.gov For example, DFT calculations have been used to determine that the exo conformer of certain 5-substituted thiazolidin-4-ones is energetically more favorable than the endo conformer, a finding corroborated by 2D-NMR experiments. nih.gov Such studies can predict the stereochemical outcome of reactions. nih.gov

Furthermore, computational models are employed to investigate isomerization reaction paths and rationalize unexpected reactivity. nih.govnih.gov By mapping the energy landscapes of reactions, chemists can identify the most plausible mechanistic pathways, which is crucial for optimizing reaction conditions and designing more efficient syntheses. researchgate.net Molecular docking studies are also used to predict the binding of thiazolone derivatives to biological targets, guiding the design of new compounds with potential therapeutic applications. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To translate laboratory-scale syntheses into viable industrial processes, the integration of flow chemistry and automation is critical. Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for streamlined multi-step syntheses. nih.govmdpi.com

The principles of flow chemistry are particularly beneficial when dealing with hazardous reagents or unstable intermediates, as these can be generated and consumed in situ within the controlled environment of a microreactor. nih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its potential for producing thiazolone derivatives safely and efficiently on a larger scale. researchgate.netresearchgate.net For instance, the synthesis of a thiazolidine (B150603) drug intermediate was shown to be much more performant in a continuous microreactor compared to a batch process. researchgate.net

Exploration of Unconventional Reactivity Modes and Mechanistic Unraveling

Pushing the boundaries of known chemical transformations is key to innovation. Research into the unconventional reactivity of thiazolones and related sulfur-containing heterocycles can lead to the discovery of novel synthetic methodologies.

One area of exploration involves the reaction of thiols with hypervalent iodine reagents, which has demonstrated unexpected reactivity to form 1,2-dithio-1-alkenes with high selectivity. nih.gov Mechanistic studies, combining experimental evidence (e.g., radical trapping experiments) and DFT calculations, are crucial to understanding these novel transformations. nih.govresearchgate.net Such insights can be extrapolated to the thiazolone scaffold, potentially enabling new ways to functionalize the molecule. The thiazolone ring possesses multiple reactive sites, making it a good substrate for a variety of modification reactions, including various cascade reactions. rsc.org Future work will likely focus on leveraging these sites through novel catalytic cycles and reaction conditions to access previously unattainable molecular architectures.

Advancements in Spectroscopic Characterization for Complex Thiazolone Structures

As synthetic chemists create increasingly complex molecules based on the 4H-1,3-thiazol-5-one framework, advanced analytical techniques are required for unambiguous structure elucidation.

A combination of spectroscopic methods is typically employed, including:

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are fundamental for determining the connectivity and stereochemistry of thiazolone derivatives. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS): Provides crucial information on molecular weight and fragmentation patterns, confirming the identity of synthesized compounds. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule. mdpi.comuobaghdad.edu.iq

UV-Visible (UV-Vis) Spectroscopy: Helps in characterizing the electronic properties of the compounds. uobaghdad.edu.iqresearchgate.net

X-ray Crystallography: Offers definitive proof of structure and stereochemistry by providing a three-dimensional model of the molecule in the solid state. mdpi.comresearchgate.netmdpi.com

Future advancements will likely involve the application of more specialized techniques, such as X-ray Absorption Near-Edge Structure (XANES) synchrotron analyses, to probe the electronic structure of complex thiazolones. researchgate.net The combination of these advanced spectroscopic methods with computational predictions provides a powerful toolkit for characterizing novel and intricate thiazolone structures, ensuring their accurate identification and paving the way for understanding their structure-property relationships. researchgate.netdaneshyari.com

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